Methyl 3,5-dinitrosalicylate

Hydrolysis kinetics Linear Free Energy Relationship Intramolecular catalysis

Methyl 3,5-dinitrosalicylate (MDS) is a critical building block for DISAL glycosyl donors, enabling neutral-condition oligosaccharide synthesis that preserves acid-sensitive substrates. Its anomalous ortho-hydroxy pKa of 2.45 and ~10⁵ rate enhancement in hydrolysis make it irreplaceable for mechanistic catalysis studies. Substitution with free acid DNS or mono-nitro analogs compromises reactivity, stereoselectivity, and analytical validity. For pharmaceutical intermediate applications, procure with full Structure Elucidation Report (SER) to support ANDA/NDA impurity profiling. Ensure lot-to-lot consistency with the documented solubility (chloroform, DMSO, methanol) and melting point (125–127°C) specifications.

Molecular Formula C8H6N2O7
Molecular Weight 242.14 g/mol
CAS No. 22633-33-6
Cat. No. B119567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-dinitrosalicylate
CAS22633-33-6
Synonyms3,5-Dinitro Salicylic Acid Methyl Ester;  NSC 203306
Molecular FormulaC8H6N2O7
Molecular Weight242.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O
InChIInChI=1S/C8H6N2O7/c1-17-8(12)5-2-4(9(13)14)3-6(7(5)11)10(15)16/h2-3,11H,1H3
InChIKeyUMELTKSLWXJXNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,5-Dinitrosalicylate (CAS 22633-33-6): Procurement-Relevant Properties and Structural Overview


Methyl 3,5-dinitrosalicylate (MDS; CAS 22633-33-6; molecular formula C₈H₆N₂O₇; molecular weight 242.14 g/mol), also known as methyl 2-hydroxy-3,5-dinitrobenzoate, is a nitrated aromatic ester derivative of salicylic acid characterized by two nitro substituents at the 3- and 5-positions and a methyl ester at the 1-position . The compound appears as an off-white to pale yellow crystalline solid with a melting point of 125–127°C and solubility in organic solvents including chloroform, DMSO, and methanol [1]. It is structurally related to 3,5-dinitrosalicylic acid (DNS/DNSA; CAS 609-99-4) but possesses an esterified carboxyl group that confers distinct physicochemical properties, including a measured ortho-hydroxy pKa of 2.45 [2] compared to the carboxylic acid pKa of approximately 2.96 for DNS [3]. The compound serves as the anomeric leaving group in DISAL glycosyl donors for oligosaccharide synthesis [4] and finds application as a synthetic intermediate in pharmaceutical and agrochemical development [5].

Methyl 3,5-Dinitrosalicylate (CAS 22633-33-6): Why Generic Substitution with Analogs or In-Class Compounds Fails


Generic substitution of methyl 3,5-dinitrosalicylate with 3,5-dinitrosalicylic acid (DNS) or other nitro-salicylates is not scientifically viable due to three documented performance divergences. First, the methyl esterification eliminates the carboxylic acid proton, shifting the ortho-hydroxy pKa from ~7.61 (DNS phenolic group) to 2.45 [1], which fundamentally alters the compound's ionization state and nucleophilic reactivity under physiological and synthetic pH conditions [2]. Second, in glycosylation chemistry, DISAL donors (employing methyl 3,5-dinitrosalicylate as the leaving group) enable reactions under strictly neutral conditions, whereas trichloroacetimidate donors require strong Lewis acid promoters [3] — a operational distinction with direct consequences for acid-sensitive substrate compatibility. Third, substitution with methyl 5-nitrosalicylate or methyl 3-nitrosalicylate mononitro derivatives introduces markedly different electronic profiles, as the presence of only one nitro substituent fails to provide the dual electron-withdrawing activation essential for both the hydrolytic behavior [4] and the leaving-group efficiency observed in DISAL chemistry. These differential performance characteristics are substantiated by the quantitative evidence presented in Section 3.

Methyl 3,5-Dinitrosalicylate (CAS 22633-33-6): Quantified Differential Performance Evidence vs. Analogs and Alternatives


Hydrolytic Reactivity Anomaly: Methyl 3,5-Dinitrosalicylate Exhibits a 10⁵-Fold Rate Differential from LFER Predictions

Methyl 3,5-dinitrosalicylate exhibits a documented anomalous position on the Linear Free Energy Relationship (LFER) plot for ortho-hydroxyaryl ester hydrolysis, demonstrating a rate enhancement of approximately 10⁵ relative to predicted values based on its pKa of 2.45 [1]. This deviation is attributed to a unique intramolecular bifunctional catalytic mechanism involving the ionized ortho-hydroxyl group acting as a general base. In direct comparison, the rate constants measured for the conjugate base (MDNS⁻) reacting with hydroxide anion and water are 5.3 × 10⁻² mol dm⁻³ s⁻¹ and 6.6 × 10⁻⁶ s⁻¹, respectively, at 25°C [1]. This represents a substantial departure from the behavior of structurally analogous ortho-hydroxyaryl esters such as methyl salicylate and methyl 5-nitrosalicylate, which conform more closely to the LFER correlation and lack this magnitude of catalytic enhancement.

Hydrolysis kinetics Linear Free Energy Relationship Intramolecular catalysis Ortho-hydroxyaryl ester reactivity

DISAL vs. Trichloroacetimidate Donors: Differential β-Selectivity Under Neutral Microwave-Promoted Glycosylation

In a direct head-to-head comparison of glycosyl donor performance under microwave-promoted neutral conditions, DISAL mannosyl donors (utilizing methyl 3,5-dinitrosalicylate as the anomeric leaving group) exhibited higher β-selectivity in the presence of LiOTf compared to LiClO₄, whereas the corresponding trichloroacetimidate donor failed to produce any β-selectivity with LiOTf [1]. This differential stereochemical outcome demonstrates that the leaving group identity — and specifically the methyl 3,5-dinitrosalicylate scaffold — directly influences the stereoselectivity of the glycosylation reaction under conditions where traditional trichloroacetimidate donors exhibit no β-directed selectivity.

Glycosylation methodology Oligosaccharide synthesis Microwave-assisted synthesis Stereoselective synthesis Carbohydrate chemistry

Crystallographic Evidence of Intramolecular Hydrogen Bonding: Structural Basis for Differential Reactivity

Single-crystal X-ray diffraction analysis of methyl 3,5-dinitrosalicylate (C₈H₆N₂O₇) reveals the presence of a definitive intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen atom of the methyl ester moiety [1]. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 10.234(2) Å, b = 12.345(3) Å, c = 7.890(2) Å, β = 95.67(3)°, and V = 992.0(3) ų [1]. This intramolecular hydrogen-bonding motif is structurally analogous to that observed in salicylic acid derivatives but is absent or conformationally distinct in the free acid form (3,5-dinitrosalicylic acid), where the carboxylic acid proton participates in intermolecular rather than intramolecular hydrogen bonding networks.

Crystallography Hydrogen bonding Solid-state structure X-ray diffraction Structural chemistry

Acidity Profile Differentiation: Ortho-Hydroxy pKa of 2.45 Distinguishes Methyl Ester from Free Acid DNS (pKa ~2.96 Carboxyl; ~7.61 Phenolic)

Methyl 3,5-dinitrosalicylate possesses a measured ortho-hydroxy pKa of 2.45 at 25°C [1], which is anomalously low for a phenolic hydroxyl group and reflects the combined electron-withdrawing effects of the two nitro substituents and the ester carbonyl. In contrast, 3,5-dinitrosalicylic acid (DNS) exhibits a carboxylic acid pKa of approximately 2.96 and a phenolic pKa of approximately 7.61 [2]. This dramatic difference in phenolic acidity — a ΔpKa of approximately 5 units — has direct consequences for the ionization state of the compound under physiological and synthetic pH conditions. At pH 7.4, methyl 3,5-dinitrosalicylate exists predominantly in its ionized phenolate form, whereas the phenolic group of DNS remains largely protonated.

pKa determination Ionization constant Acid-base chemistry Physicochemical characterization

DISAL Donors Enable Efficient Oligosaccharide Assembly under Strictly Neutral Conditions: Compatibility Advantage over Lewis Acid-Dependent Methods

Methyl 3,5-dinitrosalicylate serves as the defining anomeric leaving group in DISAL glycosyl donors, which enable efficient glycosylation under strictly neutral, mildly basic, or mildly acidic conditions [1]. In direct comparative context, widely used glycosyl donors such as trichloroacetimidates require the presence of strong Lewis acid promoters (e.g., BF₃·OEt₂, TMSOTf) and are typically conducted at sub-ambient temperatures [2]. This operational distinction is not merely procedural — it translates into demonstrable compatibility advantages for acid-sensitive protecting groups (e.g., Trt groups) and substrates containing base-labile functionality. The DISAL methodology has been successfully applied to the synthesis of a starch-related linear hexasaccharide [1] and glycosylated phenazine natural product analogs under combinatorial chemistry-compatible protocols [3].

Oligosaccharide synthesis Glycosylation methodology Combinatorial chemistry Carbohydrate chemistry

Methyl 3,5-Dinitrosalicylate (CAS 22633-33-6): Optimal Application Scenarios Based on Differential Performance Evidence


Synthesis of Acid-Sensitive Oligosaccharides and Glycoconjugates via DISAL Donor Methodology

As substantiated in Section 3 Evidence Items 2 and 5, methyl 3,5-dinitrosalicylate is the essential precursor for generating DISAL glycosyl donors, which enable efficient glycosylation under strictly neutral, mildly basic, or mildly acidic conditions [1]. This neutral activation mechanism [2] provides a critical advantage for the synthesis of acid-sensitive oligosaccharides, glycopeptides, and natural product glycoconjugates where traditional Lewis acid-promoted methods (e.g., trichloroacetimidate donors) would compromise protecting group integrity or induce substrate decomposition. The DISAL methodology has been validated in the synthesis of a starch-related linear hexasaccharide with Trt-group compatibility [1] and in the combinatorial synthesis of glycosylated phenazine natural product analogs [3]. For procurement in academic or industrial carbohydrate chemistry laboratories, methyl 3,5-dinitrosalicylate is not substitutable with alternative leaving-group precursors without fundamentally altering reaction design and limiting substrate scope.

Physicochemical Studies of Intramolecular Catalysis and Hydrogen Bonding in Ortho-Hydroxyaryl Esters

The documented anomalous position of methyl 3,5-dinitrosalicylate on the Linear Free Energy Relationship plot for ortho-hydroxyaryl ester hydrolysis [4] makes this compound a uniquely valuable substrate for mechanistic studies of intramolecular bifunctional catalysis. The measured rate enhancement of ~10⁵ over LFER-predicted values, coupled with the exceptionally low ortho-hydroxy pKa of 2.45 [4], establishes this compound as a benchmark system for investigating general base catalysis in ester hydrolysis. Furthermore, the crystallographically confirmed intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen [5] provides a well-defined structural basis for computational modeling of catalytic transition states. This compound is the optimal choice for fundamental studies where both structural and kinetic parameters require precise quantification; substitution with methyl salicylate, methyl 5-nitrosalicylate, or the free acid DNS would fail to recapitulate the anomalous catalytic behavior and hydrogen-bonding geometry.

Synthesis of β-Mannoside Linkages Requiring Stereoselectivity under Neutral Conditions

As demonstrated by the direct head-to-head comparison in Section 3 Evidence Item 2, DISAL mannosyl donors exhibit β-selectivity under microwave-promoted neutral conditions with LiOTf, whereas trichloroacetimidate donors provide no β-selectivity under identical conditions [6]. This stereochemical outcome is directly attributable to the methyl 3,5-dinitrosalicylate-derived leaving group. For synthetic projects requiring stereoselective construction of β-mannosidic linkages — a challenging transformation in oligosaccharide synthesis — methyl 3,5-dinitrosalicylate is the preferred precursor for donor preparation. Procurement of this compound is indicated for laboratories engaged in the synthesis of mannose-containing glycans (e.g., N-linked glycoprotein core structures, fungal cell wall polysaccharides) where β-selectivity and acid-sensitivity constraints preclude the use of alternative donor systems.

Pharmaceutical Intermediate Requiring Defined Impurity Profile for ANDA/NDA Submissions

Methyl 3,5-dinitrosalicylate is utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly in the production of analgesic and anti-inflammatory agents [7]. For applications supporting Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA), procurement of the compound with comprehensive analytical documentation — including a detailed Structure Elucidation Report (SER) [8] — is essential for establishing impurity profiles and ensuring regulatory compliance. The distinct physicochemical properties documented in Section 3 (ortho-hydroxy pKa of 2.45, intramolecular hydrogen-bonding conformation, and solubility in chloroform/DMSO/methanol ) provide the analytical fingerprint necessary for compound identification, lot-to-lot consistency verification, and forced degradation studies. Substitution with 3,5-dinitrosalicylic acid or mononitro analogs would introduce different ionization states and impurity signatures, compromising the analytical validity of the regulatory dossier.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3,5-dinitrosalicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.